5-[(Diethylamino)methyl]thiophene-2-carboxylic acid
CAS No.:
Cat. No.: VC14659047
Molecular Formula: C10H15NO2S
Molecular Weight: 213.30 g/mol
* For research use only. Not for human or veterinary use.
![5-[(Diethylamino)methyl]thiophene-2-carboxylic acid -](/images/structure/VC14659047.png)
Specification
Molecular Formula | C10H15NO2S |
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Molecular Weight | 213.30 g/mol |
IUPAC Name | 5-(diethylaminomethyl)thiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C10H15NO2S/c1-3-11(4-2)7-8-5-6-9(14-8)10(12)13/h5-6H,3-4,7H2,1-2H3,(H,12,13) |
Standard InChI Key | XCULDPCOTWRRAU-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC)CC1=CC=C(S1)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a thiophene ring—a five-membered aromatic system containing one sulfur atom—substituted at the 2-position with a carboxylic acid group () and at the 5-position with a diethylaminomethyl moiety (). The presence of both electron-withdrawing (carboxylic acid) and electron-donating (tertiary amine) groups creates a polarized electronic environment, influencing its reactivity and solubility .
Table 1: Key Molecular Descriptors
Property | Value |
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CAS Number | 1431964-13-4 |
Molecular Formula | |
Molecular Weight | 249.75 g/mol |
IUPAC Name | 5-[(Diethylamino)methyl]thiophene-2-carboxylic acid |
MDL Number | MFCD25371246 |
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 5-[(diethylamino)methyl]thiophene-2-carboxylic acid likely involves multi-step routes common to functionalized thiophenes:
Step 1: Thiophene Ring Formation
The Gewald reaction—a condensation of α-methylene carbonyl compounds, elemental sulfur, and cyanoacetates—is widely used to construct 2-aminothiophene scaffolds. For this compound, a 2-carboxythiophene precursor may be synthesized via modified Gewald conditions .
Industrial Manufacturing Considerations
Scale-up production would optimize parameters such as:
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Continuous Flow Systems: To enhance heat/mass transfer during exothermic steps like the Mannich reaction.
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Catalytic Methods: Transition metal catalysts (e.g., Cu, Pd) could improve regioselectivity in substitution reactions.
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Green Chemistry Principles: Solvent recovery systems and alternative reagents (e.g., immobilized enzymes) to reduce waste .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dictated by its ionizable groups:
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Aqueous Solubility: Moderate in acidic/basic media due to carboxylic acid deprotonation () and amine protonation ().
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Organic Solvents: Soluble in polar aprotic solvents (DMF, DMSO) and moderately in alcohols.
Stability studies of analogous compounds indicate:
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Thermal Decomposition: Onset at ~200°C under nitrogen.
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Photostability: Susceptible to UV-induced degradation; requires amber glass storage .
Crystallographic Data
Though single-crystal X-ray data is unavailable, molecular modeling predicts:
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Dihedral Angles: ~30° between thiophene ring and carboxyl group.
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Hydrogen Bonding: Carboxylic acid dimers in solid state; amine group participates in intermolecular H-bonding.
Activity Type | Potential Target | IC* (µM) |
---|---|---|
Anticancer | Topoisomerase II | 15–25 |
Anti-inflammatory | COX-2 Inhibition | 10–20 |
Antimicrobial | Bacterial DNA Gyrase | 30–50 |
*Estimated ranges based on structural analogs . |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Prodrug Development: Esterification of the carboxylic acid to improve bioavailability.
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Ligand Design: Chelating agent for metal-catalyzed therapeutic agents.
Materials Science Applications
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Organic Semiconductors: Thiophene derivatives are key in OLEDs and OFETs due to π-conjugation.
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Coordination Polymers: Carboxylate group enables metal-organic framework (MOF) construction .
Comparative Analysis with Structural Analogues
Table 4: Structure-Activity Relationships
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